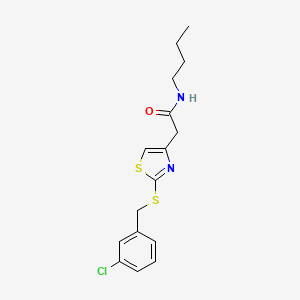

N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-butyl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2OS2/c1-2-3-7-18-15(20)9-14-11-22-16(19-14)21-10-12-5-4-6-13(17)8-12/h4-6,8,11H,2-3,7,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYZYXOFSNOUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves the reaction of 3-chlorobenzyl chloride with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting intermediate is then reacted with N-butylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to the disruption of cellular processes essential for the survival and proliferation of microorganisms and cancer cells. The exact molecular targets and pathways are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: Another thiazole derivative with similar biological activities.

Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

Actividad Biológica

Overview

N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This compound has drawn significant attention due to its potential applications in various fields, particularly in medicinal chemistry, where it is being explored for antimicrobial, antiviral, and anticancer properties .

Chemical Structure and Properties

The chemical structure of N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide includes a thiazole ring, which is crucial for its biological activity. The presence of the 3-chlorobenzyl group enhances the compound's interaction with biological targets. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈ClN₃OS |

| Molecular Weight | 293.82 g/mol |

| CAS Number | 954242-42-3 |

| Solubility | Soluble in organic solvents |

The mechanism of action of N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is believed to involve the inhibition of specific enzymes and proteins that are essential for cellular processes in microorganisms and cancer cells. Preliminary studies suggest that this compound may disrupt metabolic pathways critical for cell survival and proliferation .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For instance, a study reported that thiazole derivatives with similar structures exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines, suggesting strong cytotoxic effects . The structure-activity relationship (SAR) analysis highlighted that modifications in the thiazole ring significantly influence anticancer activity, with electron-withdrawing groups enhancing potency.

Case Studies and Research Findings

Several studies have focused on the biological effects of thiazole derivatives:

- Antimicrobial Studies : A systematic investigation into the antimicrobial activity of thiazole derivatives revealed that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced activity against resistant bacterial strains .

- Antitumor Studies : Research involving SAR analysis indicated that compounds similar to N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide showed promising results in inhibiting cancer cell proliferation, with some derivatives outperforming established chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, revealing hydrophobic contacts as a primary mechanism of action .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, and how can reaction parameters be optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step route involving:

- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or α-haloacetates under reflux conditions in ethanol or dioxane .

- Acetamide coupling : Reaction of 2-aminothiazole intermediates with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures to improve purity .

- Thioether linkage introduction : Alkylation of thiol-containing intermediates with 3-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Optimization : Yields (21–33%) can be enhanced by controlling stoichiometry (1:1 molar ratio of amine to acyl chloride), reaction time (monitored via TLC), and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for validating the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts: thiazole C-H protons (δ 7.2–8.5 ppm), acetamide carbonyl (δ ~170 ppm), and 3-chlorobenzyl aromatic protons (δ 7.3–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., cleavage at the thioether bond) .

- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values indicate purity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anticancer, antimicrobial)?

- Methodological Answer :

- Antiproliferative assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) during structural confirmation be systematically resolved?

- Methodological Answer :

- NMR reassessment : Verify solvent peaks (e.g., residual DMSO-d₆ at δ 2.50 ppm) and use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Isotopic pattern analysis : In MS, check for chlorine isotopic signatures (e.g., [M]:[M+2] ≈ 3:1 for single Cl atom) to distinguish molecular ions from adducts .

- X-ray crystallography : Resolve ambiguities via single-crystal diffraction (SHELX refinement) to assign absolute configuration .

Q. What computational strategies effectively predict structure-activity relationships (SAR) for thiazole-acetamide derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., CDK9, EGFR), focusing on hydrogen bonding (acetamide carbonyl) and hydrophobic contacts (3-chlorobenzyl group) .

- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and electron-withdrawing substituent effects to correlate with bioactivity .

- MD simulations : Assess binding stability (RMSD/RMSF analysis) over 100-ns trajectories in GROMACS .

Q. How can researchers design experiments to elucidate the mechanism of action in specific biological targets?

- Methodological Answer :

- Target identification : Use pull-down assays with biotinylated analogs and streptavidin beads to isolate interacting proteins, followed by LC-MS/MS identification .

- Enzyme inhibition kinetics : Measure IC₅₀ against purified enzymes (e.g., topoisomerase II) via fluorescence-based assays, analyzing Lineweaver-Burk plots for inhibition type .

- Transcriptomic profiling : RNA-seq or qPCR to identify differentially expressed genes (e.g., apoptosis regulators Bax/Bcl-2) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.